Cas no 89764-70-5 (Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy-)
![Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy- structure](https://www.kuujia.com/scimg/cas/89764-70-5x500.png)
89764-70-5 structure
Product name:Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy-
Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy-
- 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene
- DTXSID00543144
- 89764-70-5
- SCHEMBL9247674
-
- Inchi: InChI=1S/C25H27FO/c1-19-11-14-21(15-12-19)25(2,3)17-7-8-20-13-16-23(26)24(18-20)27-22-9-5-4-6-10-22/h4-6,9-16,18H,7-8,17H2,1-3H3
- InChI Key: RARBZNCQQVIVCU-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C(C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3
Computed Properties
- Exact Mass: 362.20459364g/mol
- Monoisotopic Mass: 362.20459364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 9.2Ų
Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy- Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
89764-70-5 (Benzene, 1-fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxy-) Related Products
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